molecular formula C10H9NO3 B1623685 2-hydroxyimino-6-methoxy-3H-inden-1-one CAS No. 24077-98-3

2-hydroxyimino-6-methoxy-3H-inden-1-one

Cat. No.: B1623685
CAS No.: 24077-98-3
M. Wt: 191.18 g/mol
InChI Key: BNMBBZNFBBNMDD-LUAWRHEFSA-N
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Description

“2-hydroxyimino-6-methoxy-3H-inden-1-one” is a chemical compound with the CAS Number: 24077-98-3 . It has a molecular weight of 191.19 and its linear formula is C10H9NO3 .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its linear formula, C10H9NO3 . This indicates that the molecule is composed of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not available in the retrieved data. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point between 208 - 210 degrees Celsius .

Scientific Research Applications

Synthesis and Spectroscopic Studies

Research has been conducted on the synthesis, structural, and spectroscopic studies of benzimidazole derivatives, focusing on their structural characteristics and spectroscopic behavior, which are relevant for understanding the properties and potential applications of related compounds like 2-hydroxyimino-6-methoxy-3H-inden-1-one. These studies involve extensive use of techniques such as X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy to elucidate the structure and behavior of these compounds in various environments (Saral, Özdamar, & Uçar, 2017).

Activation and Binding Studies

The activation of C−H bonds in compounds like indene by specific complexes has been studied, revealing mechanisms of interaction that could be applicable to understanding how similar functionalities in compounds like this compound might react under certain conditions. These studies offer insights into the activation processes and potential catalytic applications of these compounds (Bercaw, Hazari, & Labinger, 2009).

Luminescence and Electroluminescent Properties

Dimethylgallium and indium complexes, including those with ketoiminato ligands, have been synthesized and characterized for their luminescence properties. Such research is pertinent to the development of materials for optoelectronic applications, suggesting potential research directions for compounds with related chemical structures (Shen et al., 2004).

Polymerization and Material Science

Studies on the synthesis and characterization of polyimides with specific functional groups have highlighted the impact of such groups on material properties, such as gas separation efficiency and thermal stability. These insights can be valuable when considering the incorporation of compounds like this compound into polymeric materials for enhanced functionality (Alaslai et al., 2016).

Corrosion Inhibition

Research into the corrosion inhibition effects of specific compounds on mild steel in acidic solutions has been conducted, providing a foundation for understanding how similar compounds could serve as corrosion inhibitors. This area of study is crucial for the development of protective coatings and treatments for metals (Yadav, Sinha, Kumar, & Sarkar, 2015).

Mechanism of Action

The mechanism of action for “2-hydroxyimino-6-methoxy-3H-inden-1-one” is not specified in the retrieved data. The mechanism of action for a compound typically refers to how it interacts at the molecular level, often in a biological context .

Safety and Hazards

The safety information available indicates that this compound has the following hazard codes: H302, H312, H332 . This means it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed skin thoroughly after handling, and storing in a dry place .

Future Directions

As for future directions, it’s difficult to predict without specific context. The use and study of this compound would likely depend on its properties and potential applications in fields like medicine, materials science, or chemical synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxyimino-6-methoxy-3H-inden-1-one involves the conversion of 2-nitrobenzaldehyde to 2-hydroxyimino-6-methoxy-3H-inden-1-one through a series of reactions.", "Starting Materials": [ "2-nitrobenzaldehyde", "Methanol", "Sodium hydroxide", "Hydroxylamine hydrochloride", "Acetic acid", "Sodium acetate", "Sulfuric acid", "Sodium nitrite", "Sodium sulfite" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzaldehyde to 2-amino-6-methoxybenzaldehyde using sodium sulfite and sulfuric acid", "Step 2: Conversion of 2-amino-6-methoxybenzaldehyde to 2-amino-6-methoxyindan-1-one using acetic acid and sodium acetate", "Step 3: Oxidation of 2-amino-6-methoxyindan-1-one to 2-hydroxyimino-6-methoxyindan-1-one using sodium nitrite and acetic acid", "Step 4: Conversion of 2-hydroxyimino-6-methoxyindan-1-one to 2-hydroxyimino-6-methoxy-3H-inden-1-one using hydroxylamine hydrochloride, sodium hydroxide, and methanol" ] }

24077-98-3

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-6-methoxy-3H-inden-1-one

InChI

InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(11-13)10(12)8(6)5-7/h2-3,5,13H,4H2,1H3/b11-9-

InChI Key

BNMBBZNFBBNMDD-LUAWRHEFSA-N

Isomeric SMILES

COC1=CC2=C(C/C(=N/O)/C2=O)C=C1

SMILES

COC1=CC2=C(CC(=NO)C2=O)C=C1

Canonical SMILES

COC1=CC2=C(CC(=NO)C2=O)C=C1

24077-98-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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